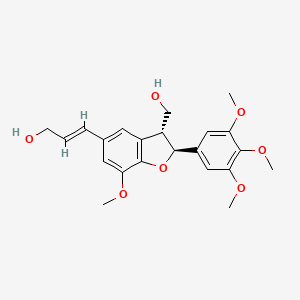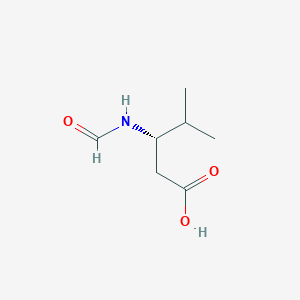
(3S)-3-Formamido-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Formamido-4-methylpentanoic acid is an organic compound that belongs to the class of amino acid derivatives It is a leucine derivative, which means it is structurally related to the essential amino acid leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formamido-4-methylpentanoic acid typically involves the formylation of leucine. One common method is the reaction of leucine with formic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification steps may include large-scale chromatography and crystallization techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Formamido-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the formamido group to an amine.
Substitution: The formamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-3-Formamido-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of peptides and other amino acid derivatives.
Biology
In biological research, this compound is studied for its role in protein synthesis and metabolism. It is used in experiments to understand the biochemical pathways involving leucine and its derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of metabolic disorders and muscle-wasting diseases.
Industry
In the industrial sector, this compound is used in the production of dietary supplements and ergogenic aids. It is recognized for its potential benefits in enhancing physical performance and muscle recovery.
Mécanisme D'action
The mechanism of action of (3S)-3-Formamido-4-methylpentanoic acid involves its interaction with various molecular targets and pathways. As a leucine derivative, it can influence protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway. This activation leads to increased protein synthesis and muscle growth. Additionally, it may modulate the activity of enzymes involved in amino acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: The parent amino acid from which (3S)-3-Formamido-4-methylpentanoic acid is derived.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid that shares structural similarities with leucine and isoleucine.
Uniqueness
This compound is unique due to its formamido group, which imparts distinct chemical properties and reactivity compared to its parent compound leucine. This modification allows it to participate in different chemical reactions and potentially offers unique biological activities.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(3S)-3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clé InChI |
FGHDKKGSFZILPH-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@H](CC(=O)O)NC=O |
SMILES canonique |
CC(C)C(CC(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


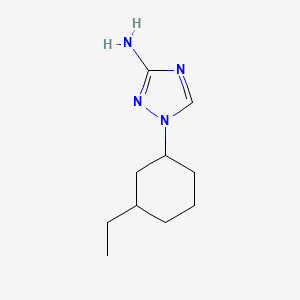
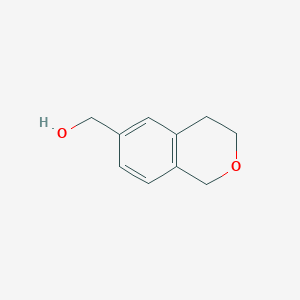
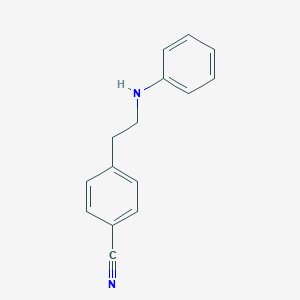
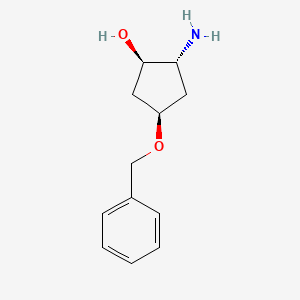
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
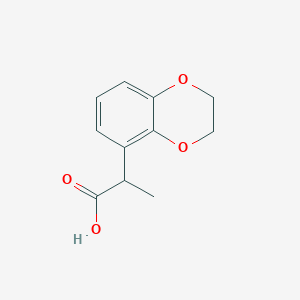
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
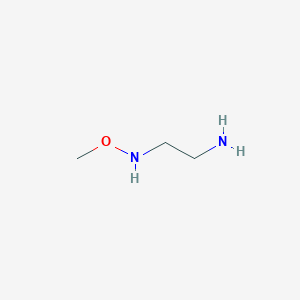
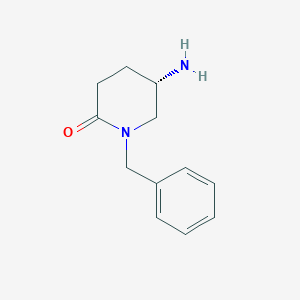
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)
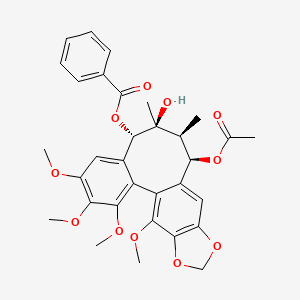
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
